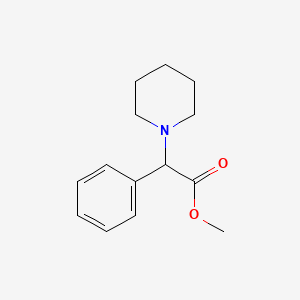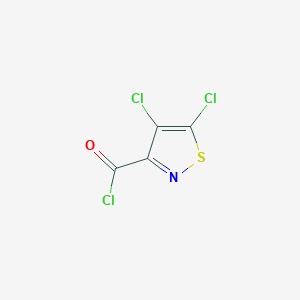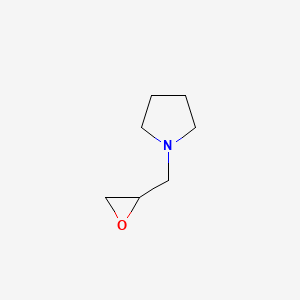
2-Amino-3,5-diphenylpyridine
概要
説明
2-Amino-3,5-diphenylpyridine is a compound that falls under the category of aromatic heterocyclic compounds . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-3,5-diphenylpyridine, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, has been studied . The synthesis involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . An alternative method involves three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .科学的研究の応用
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including anti-inflammatory effects .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Antibacterial Activity
- Summary of Application : A novel synthesis of thirteen 2-amino-3-cyanopyridine derivatives has been described for the first time, starting from aromatic aldehydes, malononitrile, methyl ketones, or cyclohexanone and ammonium acetate .
- Methods of Application : The synthesis was carried out in the presence of the nanostructured diphosphate Na2CaP2O7 at 80 °C under solvent-free conditions .
- Results or Outcomes : These compounds were synthesized in a short period with good to outstanding yields (84–94%) .
3. Multiple Biological Activities
- Summary of Application : The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold and its derivatives are widely used in the synthesis of biologically active compounds .
- Methods of Application : The synthesis of these compounds is considered using pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .
- Results or Outcomes : These highly functionalized heterocyclic compounds have potential biological activity .
4. Preparation of 2-Amino-3,5-Dibromobenzyl Amines
- Summary of Application : A process for the preparation of 2-amino-3,5-dibromobenzylamines has been described .
- Methods of Application : The process involves several steps including bromination of an anthranilic acid alkyl ester, reaction with hydrazine to form a hydrazide, reaction with a sulfohalide to form N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide, reaction in alkaline medium with a primary amine to form the Schiff’s base, and hydrogenation to the compound of general formula I .
- Results or Outcomes : The process results in the preparation of 2-amino-3,5-dibromobenzylamines .
5. Inhibition Efficiency
- Summary of Application : The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold and its derivatives have shown inhibition efficiency when present in certain concentrations .
- Methods of Application : The synthesis of these compounds is considered using pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .
- Results or Outcomes : These highly functionalized heterocyclic compounds have potential biological activity .
6. Ligands for the Treatment of Cardiovascular Diseases
- Summary of Application : The 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile (3) is active in the low nanomolar range at these subtypes and shows a good trend of selectivity versus both the hA2A and hA3 ARs .
- Methods of Application : The synthesis of these compounds is based on the condensation involving malononitrile, aldehydes, and thiols .
- Results or Outcomes : These compounds have shown potential as potent hA1 and hA2B AR ligands .
特性
IUPAC Name |
3,5-diphenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHSUJBAQQTWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468775 | |
| Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-diphenylpyridine | |
CAS RN |
726138-31-4 | |
| Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)
![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)
